molecular formula C12H10ClNO2 B8811824 Ethyl 5-chloroquinoline-6-carboxylate

Ethyl 5-chloroquinoline-6-carboxylate

Cat. No.: B8811824
M. Wt: 235.66 g/mol
InChI Key: DHTMKCPSNNNFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloroquinoline-6-carboxylate is a quinoline derivative featuring a chlorine substituent at position 5 and an ethyl ester group at position 5. Quinoline derivatives are critical in medicinal chemistry due to their bioactivity, particularly as antimicrobial, anticancer, and anti-inflammatory agents . The chlorine and ester groups influence electronic distribution, solubility, and binding interactions, making positional isomerism a key factor in comparative analyses.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 5-chloroquinoline-6-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-6-10-8(11(9)13)4-3-7-14-10/h3-7H,2H2,1H3

InChI Key

DHTMKCPSNNNFBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)N=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares ethyl 5-chloroquinoline-6-carboxylate with structurally related compounds, focusing on substituent positions, molecular properties, and functional implications.

Structural and Physicochemical Properties

Table 1: Key Properties of Ethyl Chloroquinoline Carboxylates
Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 131548-98-6 Cl (4), NO₂ (8), COOEt (3) C₁₂H₉ClN₂O₄ 280.67
Ethyl 6-chloroquinoline-3-carboxylate 1017414-83-3 Cl (6), COOEt (3) C₁₂H₁₀ClNO₂ 235.67
Ethyl 6-bromoisoquinoline-1-carboxylate 1020576-70-8 Br (6), COOEt (1) C₁₂H₁₀BrNO₂ 280.12 3.3 3
Ethyl 4-chloro-6-ethylquinoline-3-carboxylate Cl (4), C₂H₅ (6), COOEt (3) C₁₄H₁₄ClNO₂ 263.72
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate 70271-77-1 Cl (6), OH (4), COOEt (3) C₁₂H₁₀ClNO₃ 251.67
Key Observations:

Substituent Position Effects: Chlorine at Position 5 vs. 6: A chlorine at position 5 (target compound) versus 6 (e.g., CAS 1017414-83-3) alters electronic density and steric interactions. Nitro vs. Chlorine: The nitro group in ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) is strongly electron-withdrawing, enhancing electrophilic reactivity compared to chloro substituents .

Ester Group Position: Ethyl esters at position 3 (e.g., CAS 1017414-83-3) versus 6 (target compound) affect molecular conformation.

Halogen Variations :

  • Bromine (CAS 1020576-70-8) introduces greater polarizability and van der Waals interactions compared to chlorine, which could enhance binding affinity in hydrophobic pockets .

Hydroxy and Ethyl Substituents :

  • A hydroxy group at position 4 (CAS 70271-77-1) enables hydrogen bonding, improving aqueous solubility but reducing membrane permeability . Ethyl groups (CAS –, ) increase lipophilicity (higher XLogP3), favoring lipid bilayer penetration.

Research Findings and Functional Implications

  • Bioactivity Trends: Chloroquinoline carboxylates with electron-withdrawing groups (e.g., nitro, bromo) show enhanced antimicrobial activity due to increased electrophilicity .
  • Solubility vs. Permeability : Compounds with hydroxy groups (e.g., CAS 70271-77-1) balance solubility and permeability, making them candidates for oral drug formulations .
  • Synthetic Accessibility : Ethyl esters at position 3 (e.g., CAS 1017414-83-3) are more commonly reported, suggesting easier synthetic routes compared to position 6 esters .

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